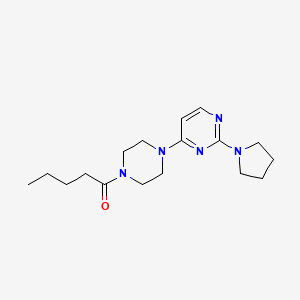

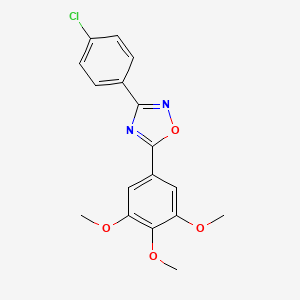

N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine, typically involves the condensation of N-acyl anthranilic acids with primary aromatic amines. This process can be facilitated using reagents like phosphorus trichloride in dry toluene to yield a variety of quinazoline compounds with potential antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives has been elucidated using techniques such as X-ray diffraction. These studies reveal the planarity of the quinazoline moiety and its substituents, providing insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interactions with biological targets (Rajnikant et al., 2001).

Chemical Reactions and Properties

Quinazoline derivatives undergo various electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. Depending on the reaction conditions, electrophilic attack can occur on both the furan ring and the quinazoline fragment, enabling the synthesis of a wide range of functionalized derivatives (Aleksandrov et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its formulation and delivery in pharmaceutical applications. Detailed analysis of physical properties provides insights into the compound's stability and suitability for further development (Geesi et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine and its derivatives, such as reactivity with different chemical agents and stability under various conditions, are crucial for their application in chemical synthesis and pharmaceutical development. These properties determine the compound's potential as a lead molecule in drug discovery and its interaction with biological targets (Elslager et al., 1981).

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Quinazoline derivatives have been synthesized through methods like microwave irradiation, showing potential in antiviral applications. The synthesis process involves reactions that yield quinazoline compounds with varying degrees of antiviral activity against specific viruses, such as the Tobacco mosaic virus (TMV) (Luo et al., 2012).

Binding Site-Driven Sensing Properties

Research has also explored the binding interactions of quinazoline derivatives with metal cations, demonstrating their potential as fluorescent probes for detecting metal ions in biological systems. These compounds exhibit significant fluorescence emission changes upon binding with specific metal ions, which could be utilized in sensing applications (Liu et al., 2015).

Palladium-Catalyzed Cross-Coupling for Functionalization

The palladium-catalyzed cross-coupling of tosyloxyquinazolines with organoindium reagents has been developed as an efficient route to 4-substituted quinazolines. This method facilitates the synthesis of quinazoline derivatives with various functional groups, expanding their potential applications in materials science and medicinal chemistry (Ye et al., 2016).

Applications in Optoelectronic Materials

Quinazoline derivatives have found applications in the field of optoelectronics, including the development of electronic devices, luminescent elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel materials with electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).

Antibacterial and Antiproliferative Agents

Certain quinazoline derivatives exhibit antibacterial activity against multidrug-resistant strains and have been evaluated for their antiproliferative effects against various cancer cell lines. These findings suggest the potential of quinazoline compounds in developing new antibacterial and anticancer therapies (Van Horn et al., 2014); (Ahmed & Belal, 2015).

Luminescent Materials and Bioimaging

Quinazolinone derivatives have been identified as promising candidates for fluorescent probes and biological imaging reagents. Their luminescence properties, coupled with excellent biocompatibility and low toxicity, make them suitable for use in bioimaging applications, highlighting their potential in medical diagnostics and research (Xing et al., 2021).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)19-22-18-10-3-2-9-17(18)20(23-19)21-13-16-8-5-11-24-16/h2-12H,13H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANPYKXPMNOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)